Methyl 2-amino-3-chloro-5-methylbenzoate
Description
Contextualization within Benzoate (B1203000) Ester Chemistry and Substituted Aromatic Systems
Methyl 2-amino-3-chloro-5-methylbenzoate is a derivative of benzoic acid, belonging to the family of benzoate esters. Benzoate esters are characterized by the presence of a carboxyl group attached to a benzene (B151609) ring, where the acidic proton is replaced by an organic substituent—in this case, a methyl group. These compounds are prevalent in both nature and industry.
Rationale for Comprehensive Investigation of this compound
The scientific focus on this compound stems primarily from its role as a key intermediate in the synthesis of more complex molecules. Specifically, its precursor, 2-amino-5-chloro-3-methylbenzoic acid, is a crucial building block for a class of modern insecticides. patsnap.comchemicalbook.com The development of efficient and scalable synthetic routes to these agrochemicals necessitates a thorough understanding of their precursors. By studying the properties and synthesis of the methyl ester derivative, chemists can optimize reaction pathways, potentially leading to higher yields and purity for the final active ingredients. This makes the investigation of this compound not just an academic exercise, but a pursuit with significant industrial and economic implications. patsnap.com
Overview of Research Scope and Methodological Approaches
This article examines the chemical profile of this compound. The scope of this investigation includes its synthesis, a summary of its key physical and chemical properties, and an analysis of its chemical reactivity based on the electronic effects of its substituents. The methodological approach involves a review of available chemical literature, including synthesis procedures and spectroscopic data, to provide a comprehensive and scientifically accurate overview of the compound. The findings are presented with detailed data and structured analysis to serve as a resource for researchers in organic and medicinal chemistry.
Detailed Research Findings
Synthesis
The primary route to obtaining this compound involves the esterification of its corresponding carboxylic acid, 2-amino-5-chloro-3-methylbenzoic acid. This precursor acid is itself synthesized through a multi-step process. A common industrial method starts with m-toluic acid, which undergoes a sequence of nitration, hydrogenation (reduction), and chlorination reactions to yield 2-amino-5-chloro-3-methylbenzoic acid. google.com
Once the 2-amino-5-chloro-3-methylbenzoic acid is produced, it can be converted to its methyl ester via standard esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst.
Properties of this compound
The physical and chemical properties of a compound are fundamental to its application and handling in research and development. Below is a summary of the known properties for this compound and its immediate precursor.
Table 1: Physical and Chemical Properties
| Property | Value (this compound) | Value (2-amino-5-chloro-3-methylbenzoic acid) |
|---|---|---|
| CAS Number | 79101-83-0 | 20776-67-4 |
| Molecular Formula | C₉H₁₀ClNO₂ | C₈H₈ClNO₂ aksci.com |
| Molecular Weight | 199.63 g/mol | 185.61 g/mol aksci.com |
| Appearance | Solid | Solid aksci.com |
| Melting Point | Not available | 239-243 °C |
This table is interactive. Click on the headers to sort.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. While comprehensive public data for the title compound is limited, data for its precursor and related structures provide valuable insights. For instance, the ¹H NMR spectrum of 2-amino-5-chloro-3-methylbenzoic acid in DMSO-d₆ shows characteristic signals at δ 7.55 (s, 1H), 7.22 (s, 1H), and δ 2.11 (s, 3H), corresponding to the aromatic protons and the methyl group protons, respectively. patsnap.com Chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data for this compound, which are used to confirm its identity and purity in commercial batches. bldpharm.comambeed.com
Table 2: Spectroscopic Data for Related Compounds
| Compound | Technique | Observed Signals (δ in ppm) |
|---|---|---|
| 2-amino-5-chloro-3-methylbenzoic acid | ¹H NMR (DMSO-d₆) | 7.55 (s, 1H), 7.22 (s, 1H), 2.11 (s, 3H) patsnap.com |
| Methyl 3-chlorobenzoate | ¹H NMR (CDCl₃) | 7.97 (s, 1H), 7.90 (d, J=7.6 Hz, 1H), 7.48-7.45 (m, 1H), 7.38-7.30 (m, 1H), 3.89 (s, 3H) rsc.org |
This table provides reference data for structurally similar compounds to infer expected spectral characteristics.
Reactivity and Electronic Effects
The reactivity of the benzene ring in this compound is dictated by the electronic properties of its four substituents. These groups influence the electron density of the aromatic ring through inductive and resonance effects, thereby affecting its susceptibility to electrophilic aromatic substitution. libretexts.orgck12.org
Amino Group (-NH2): This is a powerful activating group. The nitrogen atom's lone pair of electrons can be donated into the benzene ring through resonance (+R effect), significantly increasing the electron density, particularly at the ortho and para positions. studymind.co.uk
Methyl Group (-CH3): This is a weakly activating group that donates electron density primarily through a positive inductive effect (+I effect). studymind.co.uk
Chloro Group (-Cl): Halogens are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect (-I effect) caused by high electronegativity. libretexts.org However, they are ortho, para-directing because their lone pairs can participate in resonance donation (+R effect). libretexts.org
Methyl Ester Group (-COOCH3): This is a deactivating group. It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R), making the ring less reactive towards electrophiles. fiveable.me
The combined influence of these groups makes the molecule's reactivity complex. The strong activating effect of the amino group likely dominates, making the ring more reactive than benzene itself, but the presence of two deactivating groups (chloro and methyl ester) tempers this activation. The directing effects of the substituents would guide any further substitution reactions to specific positions on the ring.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 2-amino-3-chloro-5-methylbenzoate |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,11H2,1-2H3 |
InChI Key |
SSSRJDNRESBPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N)C(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2 Amino 3 Chloro 5 Methylbenzoate
Direct Esterification and Transesterification Approaches to the Compound
The direct conversion of 2-amino-3-chloro-5-methylbenzoic acid to its methyl ester is a primary route for the synthesis of the target compound. This transformation can be achieved through various esterification and transesterification techniques.
Optimization of Reaction Conditions for Ester Formation
The efficiency of the direct esterification of the parent carboxylic acid is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the choice of methylating agent. For a structurally similar compound, 2-amino-3-chlorobenzoic acid, a high yield of the corresponding methyl ester has been achieved by reacting it with dimethyl sulfate (B86663) in the presence of potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds by initial deprotonation of the carboxylic acid by the base, followed by nucleophilic attack of the resulting carboxylate on the methylating agent.
One patented method for a related compound involves dissolving 30g of 2-amino-3-chlorobenzoic acid in 150g of DMF with 17.3g of potassium carbonate. google.com The mixture is cooled to 10°C before the dropwise addition of 22.4g of dimethyl sulfate. google.com The reaction is then allowed to warm to room temperature and stirred for 6 hours. google.com Pouring the reaction mixture into water precipitates the product, which can be isolated by filtration to achieve a yield of up to 95.0% and a purity of 97% as determined by HPLC. google.com
| Parameter | Condition |
| Starting Material | 2-amino-3-chlorobenzoic acid |
| Solvent | N,N-dimethylformamide (DMF) |
| Base | Potassium Carbonate |
| Methylating Agent | Dimethyl Sulfate |
| Temperature | Cooled to 10°C, then room temperature |
| Reaction Time | 6 hours |
| Yield | 95.0% |
| Purity (HPLC) | 97% |
Catalytic Systems in Methyl 2-amino-3-chloro-5-methylbenzoate Synthesis
The use of catalysts can significantly enhance the rate and efficiency of esterification reactions. Both acid and base catalysts are commonly employed. For the synthesis of methyl benzoates from benzoic acids, solid acid catalysts have shown promise due to their ease of separation and reusability. For instance, zirconium-based solid acids, particularly those supported on titanium, have demonstrated high catalytic activity for the esterification of various benzoic acids with methanol (B129727). mdpi.com While specific data for this compound is not detailed, the general applicability of such catalytic systems suggests a potential avenue for its synthesis.
Another approach for the esterification of amino acids involves the use of thionyl chloride in an alcohol solvent. For example, methyl 2-amino-5-chlorobenzoate can be prepared by refluxing 2-amino-5-chlorobenzoic acid with thionyl chloride in methanol overnight. nih.gov This method proceeds via the formation of an acyl chloride intermediate, which is then readily esterified by the alcohol.
Multi-Step Synthesis Pathways Involving Precursor Functionalization
An alternative to direct esterification is a multi-step approach that involves the synthesis and functionalization of precursors. This often provides greater control over the regiochemistry of the final product.
Amination Reactions in the Introduction of the Amino Group
A common strategy in the synthesis of aromatic amines is the reduction of a corresponding nitro compound. In the context of this compound synthesis, a key precursor, 2-amino-3-methyl-5-chlorobenzoic acid, is prepared via a pathway that involves the introduction of an amino group through the reduction of a nitro group.
The synthesis can begin with m-toluic acid, which is first nitrated to form 2-nitro-3-methylbenzoic acid. google.com This nitrated intermediate is then subjected to a hydrogenation reduction reaction to convert the nitro group into an amino group, yielding 2-amino-3-methylbenzoic acid. google.com This reduction is typically carried out in a hydrogen atmosphere using a hydrogenation catalyst. google.com
Regioselective Chlorination Strategies for the Benzoate (B1203000) Moiety
The introduction of a chlorine atom at the desired position on the benzene (B151609) ring is a critical step in the synthesis of this compound. The directing effects of the existing amino and methyl groups on the aromatic ring play a significant role in determining the position of chlorination.
Various chlorinating agents have been employed for the regioselective chlorination of the 2-amino-3-methylbenzoic acid precursor. A patented method describes the use of dichlorohydantoin in N,N-dimethylformamide (DMF) in the presence of a benzoyl peroxide catalyst. google.com In a specific example, 87.3g of 2-amino-3-methylbenzoic acid is reacted with 56.8g of dichlorohydantoin in 350ml of DMF with 0.87g of benzoyl peroxide at 100°C for 1 hour, resulting in a yield of 87.0% of 2-amino-3-methyl-5-chlorobenzoic acid with a purity of 99.3%. google.com
Another effective chlorinating agent is cyanuric chloride. A method for the preparation of 2-amino-5-chloro-3-methylbenzoic acid involves reacting 2-amino-3-methylbenzoic acid with cyanuric chloride in a suitable solvent. patsnap.com This approach is noted for its use of simple raw materials and straightforward work-up, leading to a high total yield. patsnap.com One example details the treatment of isatoic anhydride (B1165640) (a precursor to the aminobenzoic acid) with cyanuric chloride in dichloroethane at 25-30°C, followed by further steps to yield the chlorinated product with a purity of 98.5% and a yield of 85%. patsnap.com
N-chlorosuccinimide (NCS) is another commonly used reagent for this transformation. A general procedure involves stirring 2-amino-3-methylbenzoic acid with NCS in DMF under reflux conditions for 3 hours, which results in an 83% yield of the desired 2-amino-5-chloro-3-methylbenzoic acid. chemicalbook.com
The following table summarizes the research findings for different chlorinating agents in the synthesis of the precursor 2-amino-3-chloro-5-methylbenzoic acid.
| Chlorinating Agent | Substrate | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
| Dichlorohydantoin | 2-amino-3-methylbenzoic acid | DMF | Benzoyl Peroxide | 100 | 1 hour | 87.0 | 99.3 |
| Cyanuric Chloride | Isatoic Anhydride | Dichloroethane | - | 25-30 | 10 hours | 85 | 98.5 |
| N-chlorosuccinimide | 2-amino-3-methylbenzoic acid | DMF | - | Reflux | 3 hours | 83 | - |
Influence of Reaction Solvent and Temperature on Chlorination Yield and Selectivity
The selection of an appropriate reaction solvent and the careful control of temperature are critical parameters in the chlorination of precursors to afford this compound, directly impacting both the yield and the regioselectivity of the reaction.
Research has shown that polar aprotic solvents are often preferred for the chlorination of 2-amino-3-methylbenzoic acid. Solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide, sulfolane, and dimethyl sulfoxide (B87167) (DMSO) have been successfully employed. google.com In one synthetic approach, N,N-dimethylformamide was used as the solvent for the chlorination of 2-amino-3-methylbenzoic acid using N-chlorosuccinimide. chemicalbook.comguidechem.com Another method utilized 1,2-dichloroethane (B1671644) as the solvent with chlorine gas as the chlorinating agent. chemicalbook.com
The interplay between the solvent and temperature is evident in the outcomes of various synthetic protocols. The use of DMF at reflux conditions has been reported for the reaction with N-chlorosuccinimide, highlighting the need for elevated temperatures to drive the reaction to completion. chemicalbook.com
Table 1: Influence of Solvent and Temperature on Chlorination of 2-amino-3-methylbenzoic Acid
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dichlorohydantoin | N,N-dimethylformamide | 100 | 1 | 87.7 |
| Dichlorohydantoin | N,N-dimethylformamide | 110 | 1 | 87.0 |
| N-chlorosuccinimide | N,N-dimethylformamide | Reflux | 3 | 83 |
| Chlorine | 1,2-dichloroethane | 50 | 3 | 98.1 |
Methylation of Carboxylic Acid Precursors
The final step in the synthesis of this compound often involves the esterification of the corresponding carboxylic acid, 2-amino-3-chloro-5-methylbenzoic acid. This transformation is typically achieved through methylation.
A common method for this methylation involves the use of a methylating agent in the presence of a base. For instance, 2-amino-3-chlorobenzoic acid can be dissolved in an organic solvent like N,N-dimethylformamide (DMF), followed by the addition of a base such as potassium carbonate. patsnap.comgoogle.com Subsequently, a methylating agent, for example, dimethyl sulfate, is slowly added to the reaction mixture. patsnap.comgoogle.com The reaction is often initiated at a reduced temperature (e.g., 5-10°C) and then allowed to proceed at room temperature for several hours to ensure complete conversion. patsnap.comgoogle.com This process, known as an esterification reaction, results in high yields of the desired methyl ester. patsnap.com
The choice of base and methylating agent is crucial for the efficiency of the reaction. Potassium carbonate is a mild and effective base for deprotonating the carboxylic acid, facilitating the subsequent nucleophilic attack by the carboxylate on the methylating agent. Dimethyl sulfate is a potent and commonly used methylating agent in industrial processes. The reaction workup typically involves filtration to remove inorganic salts, followed by washing and drying of the product. patsnap.comgoogle.com
Nitration and Subsequent Reduction Approaches to the Amino Group
An alternative synthetic strategy to introduce the amino group onto the aromatic ring involves a two-step process of nitration followed by reduction. This approach often begins with a precursor molecule that is first nitrated to introduce a nitro group (-NO2) at the desired position. Subsequently, the nitro group is reduced to an amino group (-NH2).
In the context of synthesizing related compounds like 2-amino-3-methyl-5-chlorobenzoic acid, a common starting material is m-toluic acid. google.com This precursor undergoes a nitration reaction using a mixture of nitric acid and sulfuric acid to yield 2-nitro-3-methylbenzoic acid. google.com The conditions for this electrophilic aromatic substitution, such as temperature, must be carefully controlled to achieve the desired regioselectivity.
Following the successful nitration, the nitro group is then reduced to an amino group. This reduction can be accomplished using various methods, including catalytic hydrogenation. google.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. google.com The reaction is typically carried out in a suitable solvent, such as ethanol, methanol, or tetrahydrofuran, under a hydrogen atmosphere. google.com The temperature for the hydrogenation is generally kept moderate, for instance, between 40-60°C. google.com This reduction step is a critical transformation that furnishes the amino functionality necessary for the final product.
One-Pot Synthetic Sequences and Process Intensification
For the synthesis of this compound and its precursors, one-pot methodologies can be envisioned where multiple reaction steps are carried out sequentially in the same reactor without the isolation of intermediates. For example, a process could be designed where the chlorination of 2-amino-3-methylbenzoic acid is immediately followed by methylation in the same reaction vessel. This would eliminate the need for intermediate workup and purification, saving time, energy, and solvent.
Process intensification focuses on developing smaller, more efficient, and often continuous manufacturing processes. This can involve the use of microreactors or flow chemistry, which offer enhanced heat and mass transfer, improved safety, and better control over reaction parameters. Such technologies could be applied to the individual steps in the synthesis of this compound, such as the chlorination or methylation reactions, potentially leading to higher yields and purities in shorter reaction times. While specific examples of one-pot synthesis for this exact compound are not extensively detailed in the provided search results, the principles are widely applicable in modern organic synthesis.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is essential for developing more environmentally benign and sustainable manufacturing processes. Key areas of focus include solvent selection and the optimization of atom economy and reaction efficiency.
Solvent Selection and Minimization
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to its environmental impact. Ideally, solvents should be non-toxic, renewable, and have a low environmental persistence.
In the synthesis of this compound and its intermediates, various solvents have been employed, including N,N-dimethylformamide (DMF), N,N-dimethylacetamide, sulfolane, and DMSO. google.com While effective, some of these solvents, like DMF, are coming under increasing scrutiny due to toxicity concerns. Green chemistry encourages the exploration of safer alternatives. The CHEM21 solvent selection guide provides a framework for choosing greener solvents based on safety, health, and environmental criteria. doi.org Solvents like Cyrene, N-methyl-2-pyrrolidone (NMP), and dimethyl carbonate are suggested as potentially more sustainable options. doi.org
Minimizing the volume of solvent used is another key principle. This can be achieved by optimizing reaction concentrations or by employing solvent-free reaction conditions where feasible. For instance, in the chlorination of 2-amino-3-methylbenzoic acid, a specific ratio of the reactant to the solvent is often specified (e.g., 1g of reactant to 3-5 mL of solvent), and careful optimization can lead to a reduction in solvent waste. google.com
Atom Economy and Reaction Efficiency Considerations
Atom economy is a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com A high atom economy indicates that less waste is generated.
In the synthesis of this compound, the atom economy can be analyzed for each step. For example, in the chlorination step, if a reagent like N-chlorosuccinimide is used, the succinimide (B58015) portion becomes a byproduct, thus lowering the atom economy. patsnap.com In contrast, using a reagent like sulfuryl chloride could potentially offer a better atom economy. google.com
Reaction efficiency is also a critical consideration and is often measured by the reaction yield. High-yielding reactions are a cornerstone of green chemistry as they maximize the conversion of starting materials into the desired product, thereby minimizing waste. The synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, a precursor, has been reported with yields as high as 87.7%. google.com
Maximizing both atom economy and reaction yield are central goals in developing greener synthetic routes. This involves the careful selection of reagents and reaction conditions to ensure that the maximum amount of starting materials is converted into the final product with minimal generation of byproducts. primescholars.com
Development of Environmentally Benign Synthetic Routes
In response to the growing emphasis on sustainable chemical manufacturing, significant research has been directed toward developing environmentally benign synthetic routes for key intermediates, including the precursor to this compound, which is 2-amino-5-chloro-3-methylbenzoic acid. These efforts focus on replacing hazardous reagents, utilizing catalytic systems, and minimizing waste through process optimization.
A primary area of development has been the chlorination of 2-amino-3-methylbenzoic acid. Traditional methods often employ N-chlorosuccinimide (NCS) in high-boiling point solvents like N,N-dimethylformamide (DMF). chemicalbook.compatsnap.com While effective, NCS is expensive, and DMF presents challenges in post-reaction processing and recovery. patsnap.com To address these limitations, alternative chlorinating agents and systems have been investigated.
One approach involves the use of cyanuric chloride as the chlorinating agent. This method offers advantages in terms of raw material cost and simpler after-treatment procedures, providing a potential route for more economical and industrial-scale production. patsnap.com Another patented method utilizes dichlorohydantoin in the presence of a benzoyl peroxide catalyst in DMF, achieving high yields of 2-amino-3-methyl-5-chlorobenzoic acid. google.com The catalytic nature of this process is a step towards greener synthesis, although the use of DMF remains a drawback. A different strategy employs chlorine gas in 1,2-dichloroethane, which results in a very high yield of 98.1%, but involves a toxic gas and a chlorinated solvent. chemicalbook.com
The following table summarizes and compares various chlorination methods for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, the key precursor.
Table 1: Comparison of Chlorination Methods for 2-amino-3-methylbenzoic Acid
| Chlorinating Agent | Solvent | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| N-Chlorosuccinimide | N,N-dimethylformamide (DMF) | Reflux, 3 hours | 83% | chemicalbook.com |
| Dichlorohydantoin | N,N-dimethylformamide (DMF) | Benzoyl peroxide, 100-110 °C, 1 hour | 87% | google.com |
| Cyanuric Chloride | Dichloroethane | 25-30 °C, 10 hours | High | patsnap.com |
| Chlorine (gas) | 1,2-dichloroethane | 50 °C, 3 hours | 98.1% | chemicalbook.com |
Further advancements in green chemistry have been applied to the esterification step, which converts the benzoic acid precursor to the final methyl ester product. While traditional esterification often relies on strong mineral acids like sulfuric acid, which are corrosive and generate significant waste, modern approaches utilize solid acid catalysts. Research has demonstrated the effectiveness of zirconium-titanium (Zr/Ti) mixed-metal solid acids for the esterification of various benzoic acids with methanol. mdpi.com These heterogeneous catalysts are reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying the work-up procedure and reducing environmental impact. mdpi.com
Table 2: Catalytic Esterification of Benzoic Acids
| Catalyst | Substrate Example | Solvent | Temperature | Key Finding | Reference |
|---|---|---|---|---|---|
| Zirconium-Titanium Solid Acid | p-Methylbenzoic acid | Methanol | 120 °C | High catalytic activity; catalyst is reusable and easily separated. | mdpi.com |
These developments, from exploring alternative chlorinating agents to implementing recyclable solid acid catalysts, highlight the chemical industry's progress toward more sustainable and efficient manufacturing processes for this compound and its precursors.
Chemical Reactivity and Derivatization Studies of Methyl 2 Amino 3 Chloro 5 Methylbenzoate
Reactivity of the Ester Functional Group
The methyl ester group is a primary site for nucleophilic acyl substitution. The reactivity of the carbonyl carbon is modulated by the electronic properties of the substituents on the aromatic ring. The electron-donating amino group tends to decrease the electrophilicity of the carbonyl carbon, while the electron-withdrawing chloro group enhances it.
Hydrolysis Kinetics and Ester Cleavage Mechanisms
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.org
Under basic conditions, known as saponification, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This is typically an irreversible process as the resulting carboxylate anion is resonance-stabilized and non-reactive towards the alcohol. The rate of hydrolysis is influenced by both electronic and steric factors. For Methyl 2-amino-3-chloro-5-methylbenzoate, the presence of two ortho substituents (amino and methyl) relative to the ester group introduces significant steric hindrance, which can slow the rate of hydrolysis compared to less hindered esters.
Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org The reaction is an equilibrium process.
The kinetics of hydrolysis for substituted methyl benzoates are sensitive to the nature and position of the ring substituents. Electron-withdrawing groups generally accelerate basic hydrolysis by stabilizing the transition state, while electron-donating groups slow it down.
Table 1: Hypothetical Relative Rates of Base-Catalyzed Hydrolysis for Substituted Methyl Benzoates
| Compound | Substituents | Expected Relative Rate | Primary Influencing Factors |
| Methyl benzoate (B1203000) | None | 1.00 | Baseline |
| Methyl 4-nitrobenzoate | 4-NO₂ (electron-withdrawing) | > 1.00 | Electronic (stabilization of intermediate) |
| Methyl 4-aminobenzoate | 4-NH₂ (electron-donating) | < 1.00 | Electronic (destabilization of intermediate) |
| This compound | 2-NH₂, 3-Cl, 5-CH₃ | < 1.00 | Steric hindrance from ortho groups; competing electronic effects |
Transesterification Reactions with Other Alcohols
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction is also typically catalyzed by an acid or a base. masterorganicchemistry.com It is an equilibrium reaction, and to drive it to completion, a large excess of the reactant alcohol is often used, or the alcohol byproduct (in this case, methanol) is removed as it forms. wikipedia.orggoogle.com
For this compound, reaction with a higher-boiling alcohol like butanol in the presence of an acid catalyst (e.g., sulfuric acid) would lead to the formation of Butyl 2-amino-3-chloro-5-methylbenzoate and methanol (B129727).
Table 2: Examples of Transesterification Reactions
| Reactant Alcohol | Catalyst | Product |
| Ethanol | H₂SO₄ (acid) | Ethyl 2-amino-3-chloro-5-methylbenzoate |
| Propanol | NaOCH₃ (base) | Propyl 2-amino-3-chloro-5-methylbenzoate |
| Benzyl alcohol | H₂SO₄ (acid) | Benzyl 2-amino-3-chloro-5-methylbenzoate |
| Ethylene glycol | H₂SO₄ (acid) | Bis(2-amino-3-chloro-5-methylbenzoyl)ethane-1,2-diol |
Reactivity at the Amino Functionality
The primary aromatic amino group is a versatile functional handle for a wide range of chemical transformations. It is a nucleophilic site and strongly activates the benzene (B151609) ring towards electrophilic substitution, although this reactivity can be tempered by steric hindrance from adjacent groups. libretexts.org
Acylation and Amidation Reactions for Derivative Synthesis
The amino group of this compound readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. wikipedia.org This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct. libretexts.org Acylation is also a common strategy to "protect" the amino group and reduce its activating effect during other reactions like nitration or halogenation. libretexts.orgallen.in
Direct conversion of the ester to an amide (amidation) by reaction with an amine is also possible, though it typically requires harsher conditions or specific catalysts, as esters are less reactive than acyl chlorides. researchgate.netnih.gov
Table 3: Acylation of this compound
| Acylating Agent | Reagent Class | Product Name |
| Acetyl chloride | Acyl Halide | Methyl 2-(acetylamino)-3-chloro-5-methylbenzoate |
| Acetic anhydride (B1165640) | Acid Anhydride | Methyl 2-(acetylamino)-3-chloro-5-methylbenzoate |
| Benzoyl chloride | Acyl Halide | Methyl 2-(benzoylamino)-3-chloro-5-methylbenzoate |
| Benzenesulfonyl chloride | Sulfonyl Halide | Methyl 2-(phenylsulfonamido)-3-chloro-5-methylbenzoate |
Diazotization and Sandmeyer-type Reactions
Aromatic primary amines are key substrates for diazotization reactions. The amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). wikipedia.org
The resulting diazonium salt is a valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgnih.gov These reactions provide a powerful method for introducing a range of substituents onto the aromatic ring that are otherwise difficult to install. nih.gov
Table 4: Sandmeyer-type Reactions of Diazotized this compound
| Reagent(s) | Introduced Group | Product Name |
| CuCl / HCl | -Cl | Methyl 2,3-dichloro-5-methylbenzoate |
| CuBr / HBr | -Br | Methyl 2-bromo-3-chloro-5-methylbenzoate |
| CuCN / KCN | -CN | Methyl 3-chloro-2-cyano-5-methylbenzoate |
| KI | -I | Methyl 3-chloro-2-iodo-5-methylbenzoate |
| H₂O, Δ | -OH | Methyl 3-chloro-2-hydroxy-5-methylbenzoate |
| HBF₄, then Δ | -F | Methyl 3-chloro-2-fluoro-5-methylbenzoate |
Formation of Schiff Bases and Related Imine Derivatives
The primary amino group can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. mdpi.com The reaction typically proceeds via the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. mdpi.com The reaction is generally reversible and is often carried out under conditions where water is removed to drive the equilibrium toward the product.
Table 5: Schiff Base Formation from this compound
| Carbonyl Compound | Product Type | Product Name |
| Benzaldehyde | Imine | Methyl 2-(benzylideneamino)-3-chloro-5-methylbenzoate |
| Acetone | Imine | Methyl 3-chloro-2-((propan-2-ylidene)amino)-5-methylbenzoate |
| Cyclohexanone | Imine | Methyl 3-chloro-2-(cyclohexylideneamino)-5-methylbenzoate |
| Salicylaldehyde | Imine | Methyl 3-chloro-2-(((2-hydroxyphenyl)methylene)amino)-5-methylbenzoate |
Electrophilic Aromatic Substitution Patterns on the Benzoate Ring
The benzoate ring in this compound possesses two unsubstituted positions, C4 and C6, which are potential sites for electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the cumulative directing effects of the existing substituents.
The directing influence of each substituent is summarized below:
2-Amino group (-NH₂): A strongly activating, ortho-, para-director.
5-Methyl group (-CH₃): A weakly activating, ortho-, para-director.
3-Chloro group (-Cl): A deactivating, ortho-, para-director.
1-Carbomethoxy group (-COOCH₃): A strongly deactivating, meta-director.
The powerful activating and directing effect of the amino group is expected to dominate the regioselectivity of electrophilic aromatic substitution reactions. It strongly favors substitution at the ortho-position (C3, blocked) and the para-position (C6). The methyl group activates the ortho-positions (C4 and C6), while the chloro group directs incoming electrophiles to its ortho- (C2, C4) and para- (C6) positions. The deactivating ester group directs to the occupied C3 and C5 positions. Therefore, electrophilic attack is overwhelmingly directed to the C6 position, which is para to the strongly activating amino group and ortho to the methyl group.
Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence | Effect on C4 Position | Effect on C6 Position |
| -NH₂ | C2 | Activating | Ortho, Para | Neutral | Strongly Favored (Para) |
| -CH₃ | C5 | Activating | Ortho, Para | Favored (Ortho) | Favored (Ortho) |
| -Cl | C3 | Deactivating | Ortho, Para | Favored (Ortho) | Favored (Para) |
| -COOCH₃ | C1 | Deactivating | Meta | Disfavored | Disfavored |
| Overall | Possible | Highly Favored |
In halogenation reactions, such as bromination or iodination, which proceed via an electrophilic aromatic substitution mechanism, the regioselectivity is dictated by the principles outlined above. The reaction of this compound with electrophilic halogenating agents (e.g., Br₂ with a Lewis acid catalyst, or N-iodosuccinimide) is predicted to yield predominantly the C6-halogenated product.
This prediction is supported by reactivity studies on similar molecules. For instance, the chlorination of 2-amino-3-methylbenzoic acid with N-chlorosuccinimide results in the selective formation of 2-amino-5-chloro-3-methylbenzoic acid, where the incoming chlorine atom is directed to the position para to the amino group. guidechem.com Halogenation of azobenzenes containing strong electron-donating groups, such as amino groups, also shows substitution at the ortho position relative to the activating group.
Predicted Halogenation Reaction: this compound + X⁺ → Methyl 2-amino-6-halo-3-chloro-5-methylbenzoate (where X = Br, I)
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. The nitration of simple methyl benzoate yields primarily the meta-substituted product due to the strong deactivating, meta-directing nature of the methyl ester group. aiinmr.comrsc.org However, in this compound, the presence of the powerfully activating amino group overrides the directing effect of the ester.
The reaction with a nitrating mixture (a combination of concentrated nitric and sulfuric acids) generates the highly electrophilic nitronium ion (NO₂⁺). This electrophile will preferentially attack the most electron-rich position on the aromatic ring, which is the C6 position. Therefore, the major product expected from the nitration of this compound is Methyl 2-amino-3-chloro-5-methyl-6-nitrobenzoate. Similar regioselectivity would be anticipated for sulfonation reactions.
Nucleophilic Aromatic Substitution Considerations for the Chloro-Substituent
Nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces a leaving group on an aromatic ring, is generally a challenging transformation. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These activating groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org
In the case of this compound, the chloro-substituent at the C3 position is not activated towards nucleophilic attack. The ring is substituted with electron-donating (amino) and weakly electron-donating (methyl) groups, which destabilize the negatively charged intermediate required for the SₙAr mechanism. Consequently, the chloro group is expected to be inert to displacement by common nucleophiles under standard SₙAr conditions.
Chemo- and Regioselectivity in Complex Reaction Pathways
In complex reaction pathways involving multiple functional groups, both chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs) are critical considerations.
Regioselectivity: As established in the electrophilic substitution studies, the regioselectivity on the aromatic ring is governed by the dominant activating effect of the amino group, directing incoming electrophiles to the C6 position. This high degree of regiocontrol is valuable in synthetic chemistry for creating specifically substituted benzene derivatives. guidechem.com
Chemoselectivity: The molecule possesses several reactive sites. The amino group is nucleophilic and can react with various electrophiles. For example, it can be acylated to form amides or react with sulfonyl chlorides to form sulfonamides. These reactions would typically occur under conditions different from those required for electrophilic aromatic substitution. The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, or it can be converted to an amide via aminolysis. The methyl group on the ring could potentially undergo radical halogenation under UV light, offering an alternative reaction pathway that avoids the aromatic ring. libretexts.org The choice of reagents and reaction conditions would determine which of these functional groups reacts preferentially.
Derivatization for Advanced Research Applications (excluding clinical human applications)
This compound serves as a versatile building block for the synthesis of more complex molecules for advanced research applications, particularly in medicinal chemistry and materials science. Its polysubstituted pattern provides a scaffold that can be systematically modified.
One significant application is in the synthesis of heterocyclic systems. Anthranilic acids and their esters are common precursors for the synthesis of quinazolinones, a class of compounds with a broad range of biological activities that are considered "privileged" structures in drug discovery. mdpi.comnih.gov By reacting this compound with an appropriate reagent, such as an acid chloride followed by cyclization with ammonia (B1221849) or an amine, novel substituted quinazolinones can be prepared for screening in various research assays. researchgate.netorganic-chemistry.org
Table 2: Potential Derivatizations for Research Applications
| Functional Group | Reaction Type | Reagent Example | Potential Product Class | Research Application Area |
| Amino Group | Acylation & Cyclization | Acetyl Chloride, then Ammonia | Quinazolinone | Medicinal Chemistry Scaffold |
| Amino Group | Diazotization | NaNO₂, HCl | Diazonium Salt | Intermediate for further substitution (e.g., Sandmeyer reaction) |
| Chloro Group | Cross-Coupling | Arylboronic acid, Pd catalyst | Biaryl Compound | Organic Electronics, Materials Science |
| Ester Group | Hydrolysis | NaOH, H₂O | Carboxylic Acid | Precursor for amide coupling, peptide synthesis |
| Aromatic Ring (C6) | Electrophilic Bromination | Br₂, FeBr₃ | Bromo-derivative | Intermediate for further functionalization |
These derivatization strategies allow researchers to explore the chemical space around this core structure, leading to the development of new molecules for various scientific investigations.
Advanced Spectroscopic and Structural Elucidation of Methyl 2 Amino 3 Chloro 5 Methylbenzoate
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution 1H NMR and 13C NMR Analysis
A detailed analysis of the high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is crucial for the structural confirmation of Methyl 2-amino-3-chloro-5-methylbenzoate. While specific spectral data for this exact compound is not widely available in the public domain, analysis of closely related structures allows for a theoretical prediction of the expected chemical shifts and coupling patterns.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, the amine protons, and the methyl group attached to the benzene (B151609) ring. The two aromatic protons are expected to appear as distinct singlets or narrowly split doublets in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The chemical shift of these protons is influenced by the electronic effects of the surrounding substituents: the electron-donating amino group, the electron-withdrawing chloro and methyl ester groups, and the weakly electron-donating methyl group.
The protons of the methyl ester group (–OCH₃) would likely appear as a sharp singlet further upfield, generally in the range of δ 3.8-4.0 ppm. The protons of the methyl group attached to the aromatic ring (–CH₃) would also present as a singlet, but at a higher field, typically around δ 2.1-2.4 ppm. The amine (–NH₂) protons would be observed as a broad singlet, the chemical shift of which can vary significantly depending on the solvent and concentration, but is often found in the range of δ 4.0-6.0 ppm.
The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the region of 165-170 ppm. The aromatic carbons would appear in the range of 110-150 ppm, with their specific shifts determined by the attached functional groups. The carbon of the methyl ester group (–OCH₃) would likely resonate around 52 ppm, and the carbon of the ring-attached methyl group (–CH₃) would be observed at a higher field, typically between 15-20 ppm.
Interactive Data Table: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | s or d |
| Aromatic-H | 7.0 - 8.0 | s or d |
| -OCH₃ | 3.8 - 4.0 | s |
| -NH₂ | 4.0 - 6.0 | br s |
| Ar-CH₃ | 2.1 - 2.4 | s |
Interactive Data Table: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| Aromatic-C (substituted) | 110 - 150 |
| Aromatic-CH | 110 - 150 |
| -OCH₃ | ~52 |
| Ar-CH₃ | 15 - 20 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment
To unambiguously assign all proton and carbon signals and to further confirm the molecular structure of this compound, a suite of two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between neighboring protons. For this molecule, it would primarily be used to confirm the through-bond coupling between the aromatic protons, if any exists.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be instrumental in definitively assigning the signals for the aromatic C-H pairs, the –OCH₃ group, and the Ar-CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for establishing the connectivity of the different functional groups. For instance, correlations would be expected between the methyl ester protons and the carbonyl carbon, as well as the adjacent aromatic carbon. Similarly, correlations between the aromatic protons and the surrounding substituted carbons would confirm the substitution pattern on the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. This can provide valuable information about the spatial arrangement and conformation of the molecule. For example, NOE correlations might be observed between the amine protons and the adjacent aromatic proton, or between the methyl ester protons and a nearby aromatic proton, depending on the preferred conformation of the ester group.
Conformational Analysis via NMR
The conformation of this compound, particularly concerning the orientation of the methyl ester and amino groups relative to the benzene ring, can be investigated using advanced NMR techniques. The rotation around the C-C bond connecting the ester group to the ring and the C-N bond of the amino group can be studied.
Variable-temperature NMR studies could reveal information about the rotational barriers of these groups. Changes in the chemical shifts or the appearance of new signals at low temperatures might indicate the freezing out of specific conformers.
Furthermore, quantitative analysis of NOESY cross-peak intensities can provide estimates of inter-proton distances, which can then be used to build a 3D model of the predominant conformation in solution. This analysis would be crucial in understanding the steric and electronic interactions that govern the molecule's shape.
Vibrational Spectroscopy (Infrared and Raman) and Theoretical Correlations
Assignment of Characteristic Functional Group Vibrations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds. For this compound, the spectra would be characterized by vibrations corresponding to its various functional groups.
N-H Vibrations: The amino group would exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending vibration is also expected around 1600-1650 cm⁻¹.
C=O Vibration: A strong absorption band corresponding to the carbonyl stretching of the ester group would be a prominent feature in the IR spectrum, typically appearing in the range of 1700-1730 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would appear just below 3000 cm⁻¹. Bending vibrations for these groups would be observed at lower wavenumbers.
C-N, C-O, and C-Cl Vibrations: The stretching vibrations for the C-N, C-O, and C-Cl bonds would be found in the fingerprint region of the spectrum (below 1500 cm⁻¹).
Interactive Data Table: Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Asymmetric Stretch | 3400 - 3500 |
| Amino (-NH₂) | Symmetric Stretch | 3300 - 3400 |
| Amino (-NH₂) | Bending | 1600 - 1650 |
| Carbonyl (C=O) | Stretch | 1700 - 1730 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| C-O (ester) | Stretch | 1200 - 1300 |
| C-Cl | Stretch | 600 - 800 |
Comparison of Experimental and Theoretically Computed Vibrational Frequencies
To aid in the precise assignment of the experimental IR and Raman bands, theoretical calculations of the vibrational frequencies can be performed using computational chemistry methods such as Density Functional Theory (DFT). By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated.
The computed frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets in the calculations. Therefore, it is common practice to scale the computed frequencies with an empirical scaling factor to achieve better agreement with the experimental data.
A detailed comparison between the scaled theoretical frequencies and the experimental IR and Raman spectra would allow for a more confident and complete assignment of the observed vibrational modes, including the complex vibrations in the fingerprint region that arise from the coupling of various bending and stretching motions of the molecular framework. This correlative approach is a powerful tool for the complete vibrational analysis of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.
For this compound, with a presumed molecular formula of C₉H₁₀ClNO₂, the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). An HRMS experiment would aim to measure this exact mass. The presence of the chlorine atom would also produce a characteristic isotopic pattern in the mass spectrum, with the M+2 peak (containing ³⁷Cl) having an intensity of approximately one-third of the molecular ion peak (containing ³⁵Cl), further corroborating the presence of a single chlorine atom in the molecule.
A hypothetical data table for the expected HRMS results is presented below.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for C₉H₁₀ClNO₂
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Isotopic Pattern |
| [M+H]⁺ | 200.0473 | Data not available | Data not available | Expected ratio for ³⁵Cl/³⁷Cl |
| [M+Na]⁺ | 222.0292 | Data not available | Data not available | Expected ratio for ³⁵Cl/³⁷Cl |
This table is for illustrative purposes only. The "Observed m/z" and "Mass Error" columns would be populated with experimental data.
Single Crystal X-ray Diffraction Analysis of the Compound and its Co-crystals/Salts
Elucidation of Solid-State Molecular Geometry and Conformation
Should suitable single crystals of this compound be grown, X-ray diffraction analysis would reveal the precise spatial arrangement of its constituent atoms. Key findings would include:
Bond Lengths and Angles: The analysis would provide accurate measurements of all bond lengths (e.g., C-C, C-N, C-Cl, C=O) and bond angles within the molecule. These could be compared to standard values to identify any strain or unusual electronic effects.
Planarity: The degree of planarity of the benzene ring and the orientation of the amino and methyl ester substituents relative to the ring would be determined. Steric hindrance between the adjacent amino and chloro groups at positions 2 and 3 might cause some out-of-plane twisting of these functional groups.
Conformation of the Ester Group: The orientation of the methyl ester group (-COOCH₃) relative to the aromatic ring would be established.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |
| α = ? °, β = ? °, γ = ? ° | |
| Volume (V) | Data not available |
| Z (molecules per unit cell) | Data not available |
| Density (calculated) | Data not available |
This table represents the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment.
Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The packing of molecules in a crystal is directed by a network of non-covalent interactions. For this compound, the following interactions would be of particular interest:
Hydrogen Bonding: The amino group (-NH₂) is a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) and the amino nitrogen itself can act as hydrogen bond acceptors. It would be expected that intermolecular N-H···O or N-H···N hydrogen bonds would play a significant role in the crystal packing, potentially forming chains or dimeric structures. An intramolecular hydrogen bond between the amino group and the carbonyl oxygen is also a possibility, which would influence the molecule's conformation.
Halogen Bonding: The chlorine atom, being an electrophilic region on its pole (the σ-hole), could participate in halogen bonding with nucleophilic atoms like the carbonyl oxygen or the amino nitrogen of neighboring molecules (C-Cl···O or C-Cl···N). The presence and geometry of such interactions would be a key aspect of the structural analysis.
π-π Stacking: The aromatic rings could interact through π-π stacking, further stabilizing the crystal structure.
The identification and characterization of these supramolecular interactions are crucial for understanding the material's properties and for crystal engineering efforts, such as the design of co-crystals or salts with desired physical characteristics.
Theoretical and Computational Chemistry of Methyl 2 Amino 3 Chloro 5 Methylbenzoate
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of Methyl 2-amino-3-chloro-5-methylbenzoate, DFT calculations would be instrumental in determining its most stable three-dimensional geometry. This process, known as geometry optimization, finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals. This information is crucial for understanding the molecule's stability and chemical behavior. While DFT has been applied to similar benzoate (B1203000) derivatives, specific studies on this compound are not currently available.
HOMO-LUMO Energy Gap Analysis and Chemical Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. However, without specific computational studies, the exact energy values and the nature of these frontier orbitals remain undetermined.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding and electronic interactions within a molecule. It provides a localized picture of chemical bonds, lone pairs, and intermolecular interactions. An NBO analysis of this compound would offer insights into the hybridization of atomic orbitals, the nature of the covalent bonds, and the extent of electron delocalization and hyperconjugative interactions. This detailed electronic information helps to explain the molecule's structure and reactivity. Regrettably, no specific NBO analysis for this compound has been reported in the searched literature.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would highlight the electronegative oxygen and chlorine atoms as regions of negative potential, while the amine protons and other regions would likely show positive potential. Without dedicated research, a precise MEP map and its quantitative analysis are not available.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time.
Conformational Landscape Exploration
The functional properties of a molecule are often dictated by its three-dimensional shape and flexibility. MD simulations can be used to explore the conformational landscape of this compound, identifying the different stable conformations (conformers) and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. The exploration of the conformational space of this specific compound through MD simulations is an area that awaits investigation.
Solvent Effects on Molecular Behavior
The influence of solvents on the behavior of a molecule is a critical aspect of computational chemistry. Solvation models can predict changes in molecular geometry, electronic structure, and reactivity. For this compound, it is hypothesized that polar solvents would interact with the amino and ester functional groups, potentially leading to shifts in its spectroscopic properties and affecting its conformational preferences. However, specific studies quantifying these effects through computational methods are not present in the surveyed literature. While solubility data for the related carboxylic acid, 2-Amino-5-chloro-3-methylbenzoic acid, in various solvents has been experimentally determined, a corresponding computational analysis of the solvation of the methyl ester is absent.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. A computational study on 2-amino-3-methylbenzoic acid has demonstrated the utility of such methods for assigning spectral features. For this compound, theoretical calculations would be instrumental in assigning its complex spectra and understanding the electronic transitions. Despite the availability of experimental NMR data for commercial samples, detailed computational predictions and their correlation with experimental findings have not been published.
To illustrate the type of data that would be generated from such a computational study, the following table presents hypothetical predicted spectroscopic parameters for this compound, based on typical values for similar aromatic compounds.
Hypothetical Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹H NMR (ppm) | |
| Aromatic CH | 6.5 - 7.5 |
| NH₂ | 4.0 - 5.0 |
| OCH₃ | 3.7 - 3.9 |
| Ar-CH₃ | 2.2 - 2.4 |
| ¹³C NMR (ppm) | |
| C=O | 165 - 175 |
| Aromatic C | 110 - 150 |
| OCH₃ | 50 - 55 |
| Ar-CH₃ | 15 - 25 |
| IR (cm⁻¹) | |
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch | 1700 - 1730 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-Cl Stretch | 700 - 850 |
| UV-Vis (nm) | |
| λmax 1 | ~220 |
| λmax 2 | ~280 |
Note: The data in this table is hypothetical and intended for illustrative purposes only, as specific computational results for this compound are not available in the public domain.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry plays a pivotal role in mapping out reaction pathways, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms. For this compound, computational studies could explore its reactivity in various chemical transformations, such as electrophilic aromatic substitution or nucleophilic acyl substitution. While patents describe methods for the synthesis of the related 2-amino-5-chloro-3-methylbenzoic acid, detailed computational investigations into the mechanisms of these reactions, or any subsequent reactions involving the methyl ester, are not publicly documented. Such studies would provide valuable insights into the regioselectivity and stereoselectivity of its reactions.
Applications of Methyl 2 Amino 3 Chloro 5 Methylbenzoate in Materials Science and Chemical Synthesis Excluding Clinical Human Applications
Role as a Key Intermediate in the Synthesis of Advanced Organic Compounds
While substituted aminobenzoates are a recognized class of intermediates, specific documentation detailing the role of Methyl 2-amino-3-chloro-5-methylbenzoate is limited.
The closely related carboxylic acid, 2-amino-5-chloro-3-methylbenzoic acid, is extensively documented as a crucial intermediate in the manufacture of anthranilamide insecticides, most notably chlorantraniliprole (B1668704). patsnap.comagropages.com This acid is a key building block for forming the core structure of the insecticide. patsnap.comagropages.com Synthesis pathways described in patents and chemical literature consistently point to the use of the carboxylic acid derivative rather than its methyl ester. patsnap.comgoogle.comdissertationtopic.net While an ester might be used in laboratory-scale synthesis, industrial processes appear to favor the acid. The conversion of the acid to an amide is a key step in producing insecticides like chlorantraniliprole. dissertationtopic.net
Table 1: Related Compounds in Agrochemical Synthesis
| Compound Name | CAS Number | Role |
|---|---|---|
| 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 | Key intermediate for chlorantraniliprole agropages.com |
| Chlorantraniliprole | 500008-45-7 | Anthranilamide insecticide |
This table is interactive. Click on the headers to sort.
No significant research or patents were identified that describe the use of this compound as a monomer or precursor for the synthesis of polymeric materials. While aromatic diamines and diacids are common monomers for high-performance polymers like polyamides and polyimides, the monofunctional amino and ester groups (relative to typical polymerization reactions) of this compound make it an unlikely candidate for creating long-chain polymers without further modification.
Potential in Functional Materials Development
The exploration of this compound in the development of functional materials is not a prominent subject in current scientific literature.
There is no available data to suggest that this compound or materials derived directly from it have been investigated for optoelectronic or electronic applications. Research in this field typically focuses on molecules with extended π-conjugated systems, specific electron-donating or -accepting groups, and high charge carrier mobility, characteristics which have not been reported for this compound.
Consistent with the lack of information on its use as a polymer precursor, there is no evidence to suggest that this compound is used in the formulation of specialty polymers or coatings. Such applications would require the compound to either be integrated into a polymer backbone or used as an additive to impart specific properties, neither of which is documented.
No Publicly Available Research Found on the Catalytic Applications of this compound
Following a comprehensive review of scientific literature, patent databases, and academic journals, no specific research or data could be identified regarding the application of this compound in the fields of materials science or its contribution to catalysis as a ligand component.
The search for information on this particular chemical compound within the specified contexts did not yield any detailed research findings, patents, or scholarly articles. While information is available for structurally related compounds, such as isomers or derivatives of methyl aminobenzoate, these fall outside the strict scope of the requested subject.
Therefore, it is not possible to provide an article on the "" with a focus on its "Contribution to Catalysis (e.g., as a ligand component)," as there is no accessible research detailing such applications for this specific compound.
Advanced Analytical Methodologies for Detection and Quantification of Methyl 2 Amino 3 Chloro 5 Methylbenzoate
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation and analysis of individual components from a mixture. For a substituted aromatic compound like Methyl 2-amino-3-chloro-5-methylbenzoate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust analytical solutions.
Gas Chromatography (GC) with Mass Spectrometry Detection
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule with a methyl ester group, is expected to have sufficient volatility for GC analysis, potentially without the need for derivatization.
In a typical GC-MS setup, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase that interacts with the analytes, leading to their separation based on boiling points and polarity. As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative information.
For the analysis of this compound, a non-polar or medium-polarity column (e.g., a 5% phenyl-methylpolysiloxane) would likely provide good separation. The temperature program of the GC oven would be optimized to ensure adequate resolution from any related impurities.
Table 2: Proposed GC-MS Parameters for the Analysis of this compound
| Parameter | Setting |
|---|---|
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-350 m/z |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
Hyphenated Techniques
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of another analytical method, most notably mass spectrometry. These techniques offer enhanced sensitivity and selectivity, making them indispensable for trace analysis and impurity profiling.
LC-MS/MS (B15284909) for Trace Analysis and Impurity Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of HPLC with the detection power of tandem mass spectrometry. This method is particularly well-suited for the trace-level quantification of compounds in complex matrices and for the structural elucidation of unknown impurities.
In an LC-MS/MS system, the eluent from the HPLC column is introduced into an ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized. These ions are then guided into the first mass analyzer (Q1), which selects a specific precursor ion (in this case, the protonated molecule of this compound, [M+H]⁺). The selected precursor ion is then fragmented in a collision cell (Q2) by collision-induced dissociation (CID) with an inert gas. The resulting product ions are then separated in the second mass analyzer (Q3) and detected. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity.
For impurity profiling, LC-MS/MS can be used to identify and quantify known impurities by monitoring their specific precursor-to-product ion transitions. For unknown impurities, full scan and product ion scan modes can be employed to obtain mass spectral information that can aid in their structural elucidation.
Table 3: Hypothetical LC-MS/MS Parameters for Trace Analysis of this compound
| Parameter | Setting |
|---|---|
| LC System | UHPLC |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| Precursor Ion (Q1) | m/z 199.6 (for C₉H₁₀ClNO₂) |
| Product Ions (Q3) | To be determined experimentally (e.g., loss of methanol (B129727), loss of CO) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
GC-MS for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar compounds like this compound can be challenging due to their low volatility and potential for interaction with the GC column, leading to poor peak shape and resolution. To overcome these issues, derivatization is a common and necessary step to convert the analyte into a more volatile and thermally stable derivative.
Derivatization Strategies
For aromatic amines such as this compound, several derivatization techniques can be employed to enhance their suitability for GC-MS analysis. The primary target for derivatization is the active hydrogen on the amino group (-NH2). Common derivatization approaches include:
Acylation: This involves the reaction of the amino group with an acylating agent, such as an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride - TFAA) or an acyl chloride. Fluoroacyl derivatives are particularly advantageous as they increase volatility and can improve detection sensitivity.
Silylation: This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group using a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Alkylation: While less common for primary amines in this context, alkylation can be used. For instance, methylation of the amino group could be performed, though this might be more complex to control than acylation or silylation.
The choice of derivatization reagent depends on factors such as reaction efficiency, stability of the derivative, and potential for interference with the analysis. For chlorinated aromatic amines, acylation is a robust and widely used technique.
Illustrative GC-MS Parameters for a Derivatized Analyte
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Oven Program | Initial temp: 70 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for identification |
| Hypothetical SIM Ions for TFA-derivative | To be determined empirically, but would include the molecular ion and characteristic fragment ions. |
Data Interpretation
The mass spectrum of the derivatized this compound would be expected to show a characteristic fragmentation pattern. The molecular ion peak would be observed, and its mass would correspond to the molecular weight of the derivative. Other significant fragment ions would arise from the loss of specific functional groups, which would aid in the structural confirmation of the analyte. For quantitative analysis, specific ions are monitored in SIM mode to enhance sensitivity and selectivity.
Spectrophotometric Methods (e.g., UV-Vis Spectroscopy for Concentration Determination)
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic compounds, including substituted anilines, typically exhibit strong UV absorbance due to the presence of the benzene (B151609) ring and its associated π-electron system.
Spectral Characteristics of Substituted Anilines
The UV-Vis absorption spectrum of an aniline (B41778) derivative is influenced by the nature and position of the substituents on the aromatic ring. The primary absorption bands of aniline are typically found around 230 nm and 280 nm. spcmc.ac.in The presence of substituents can cause a shift in the wavelength of maximum absorbance (λmax) and a change in the molar absorptivity (ε).
For this compound, the presence of the amino group (an auxochrome), the chloro group, and the methyl group will all influence the UV spectrum. It is anticipated that the compound will exhibit characteristic absorption maxima in the UV region, likely with shifts compared to unsubstituted aniline. For example, studies on other substituted anilines have shown that methyl and chloro groups can cause a bathochromic (red) shift in the absorption bands. cdnsciencepub.com The solvent used for the analysis can also affect the λmax due to solvatochromic effects.
Method for Concentration Determination
A quantitative UV-Vis spectrophotometric method for this compound would involve the following steps:
Determination of λmax: A solution of the pure compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is scanned across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance.
Preparation of a Calibration Curve: A series of standard solutions of the compound with known concentrations are prepared. The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is then constructed by plotting absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear within a certain concentration range.
Analysis of the Unknown Sample: The absorbance of the sample solution with an unknown concentration is measured under the same conditions as the standards.
Calculation of Concentration: The concentration of the unknown sample is determined by interpolating its absorbance value on the calibration curve.
Illustrative Data for a UV-Vis Spectrophotometric Method
The following table presents hypothetical data that would be generated during the development of a UV-Vis method for the quantification of this compound. The λmax is estimated based on the spectra of similarly substituted anilines.
| Parameter | Value |
| Solvent | Ethanol |
| Wavelength of Maximum Absorbance (λmax) | Estimated to be in the range of 240-250 nm and 290-300 nm |
| Linearity Range | e.g., 1 - 20 mg/L |
| Correlation Coefficient (R²) | > 0.999 |
| Molar Absorptivity (ε) | To be determined experimentally |
It is important to note that for complex samples, interferences from other components that absorb at the same wavelength can be a significant issue. In such cases, derivative spectrophotometry or chromatographic separation prior to UV-Vis detection may be necessary to improve selectivity.
Future Research Directions and Unaddressed Challenges for Methyl 2 Amino 3 Chloro 5 Methylbenzoate
Development of Novel and More Sustainable Synthetic Routes
Currently, the synthesis of related aminobenzoic acids often involves multi-step processes that may include nitration, hydrogenation, and chlorination, starting from materials like m-toluic acid. google.com A significant challenge and a key area for future research is the development of more sustainable and efficient synthetic pathways directly to Methyl 2-amino-3-chloro-5-methylbenzoate.
Future investigations should focus on:
Green Chemistry Approaches: Exploring the use of less hazardous solvents and reagents, minimizing waste generation, and improving atom economy. Research into catalytic systems that can achieve the desired transformations with high selectivity and yield will be crucial.
One-Pot Syntheses: Designing synthetic routes that combine multiple reaction steps into a single procedure would enhance efficiency and reduce operational costs and environmental impact.
Alternative Starting Materials: Investigating the use of renewable or more readily available starting materials could provide more sustainable and economically viable production methods.
Exploration of Undiscovered Reactivity and Derivatization Pathways
The reactivity of this compound remains largely unexplored. The presence of an amino group, a chloro substituent, and a methyl ester on the benzene (B151609) ring suggests a rich and versatile chemistry waiting to be uncovered.
Future research should systematically investigate:
Reactions at the Amino Group: Exploring a wide range of reactions such as acylation, alkylation, and diazotization to synthesize novel derivatives with potentially interesting chemical and physical properties.
Modification of the Ester Group: Investigating hydrolysis, amidation, and transesterification reactions to create a family of related compounds.
Cross-Coupling Reactions: Utilizing the chloro-substituent in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new functional groups and build more complex molecular architectures.
Advanced Characterization of Excited States and Photophysical Properties
The photophysical properties of this compound are currently unknown. Aromatic amines and esters can exhibit interesting fluorescence and phosphorescence characteristics. Understanding these properties is essential for identifying potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photochemistry.
Key research directions include:
Spectroscopic Analysis: Detailed investigation of the absorption, emission, and excitation spectra to determine key parameters like quantum yields and excited-state lifetimes.
Solvatochromism Studies: Examining the effect of solvent polarity on the photophysical properties to understand the nature of the excited states.
Time-Resolved Spectroscopy: Employing techniques like transient absorption spectroscopy to probe the dynamics of the excited states and identify any photochemical reaction pathways.
Deeper Theoretical Insights into Structure-Property Relationships
Computational chemistry can provide valuable insights into the electronic structure and properties of this compound, guiding experimental work and accelerating the discovery of new applications.
Future theoretical studies should focus on:
Density Functional Theory (DFT) Calculations: To predict the molecular geometry, vibrational frequencies, and electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the behavior of the molecule in different environments, such as in solution or within a material matrix.
Predictive Modeling: Using computational tools to predict the reactivity of the molecule and the properties of its derivatives, thereby guiding synthetic efforts.
Expanding Non-Clinical Material Science and Chemical Applications
Given that its precursor is used in pesticide synthesis, a primary focus for future research will be to explore non-clinical applications for this compound to avoid overlapping with existing uses and to discover novel functionalities.
Potential areas for investigation include:
Polymer Chemistry: As a monomer or an additive in the synthesis of specialty polymers with tailored thermal, mechanical, or optical properties.
Organic Electronics: As a building block for organic semiconductors, charge-transport materials, or host materials in electronic devices.
Dye and Pigment Synthesis: Exploring its potential as a chromophore or a precursor for novel colorants with high stability and specific color properties.
Economic and Industrial Scale-Up Considerations
For any potential application to be realized, the economic viability and scalability of this compound production must be addressed. The market for its precursor, 2-amino-5-chloro-3-methylbenzoic acid, is driven by the pharmaceutical and pesticide industries, suggesting a potential demand for its derivatives if compelling applications are found. datainsightsmarket.com
Future work in this area should include:
Process Optimization: Developing and optimizing a scalable, safe, and cost-effective manufacturing process. This includes addressing challenges related to reaction conditions, purification, and waste management. patsnap.com
Supply Chain Development: Establishing a reliable and sustainable supply chain for the necessary raw materials.
Q & A
Basic Question
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and methyl/ester groups (δ 3.8–4.0 ppm for OCH₃). ¹³C NMR confirms carbonyl (C=O, ~168 ppm) and quaternary carbons .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (ester C=O) validate functional groups.
- X-ray Crystallography : Resolves spatial arrangement, as demonstrated in methyl 2-amino-5-chlorobenzoate analogs .
How can reaction yields be improved during amination steps?
Advanced Question
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C or CuI) enhance nitro reduction efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while ethyl acetate minimizes side reactions during SnCl₂ reduction .
- Temperature Gradients : Gradual warming (from 0°C to room temperature) prevents exothermic decomposition.
What strategies mitigate decomposition of the methyl ester group under basic conditions?
Advanced Question
- pH Control : Avoid strong bases (e.g., NaOH) in aqueous media; use buffered conditions (pH 7–8).
- Alternative Protecting Groups : Replace methyl ester with tert-butyl esters, which resist hydrolysis .
- Low-Temperature Workflow : Perform reactions at ≤10°C to preserve ester integrity .
How is the compound’s solubility profile leveraged in experimental design?
Basic Question
- Solvent Compatibility : Soluble in DMSO, DMF, and dichloromethane but poorly in water. Stock solutions (10 mM in DMSO) are stable for weeks at -20°C .
- Precipitation Control : Add antisolvents (e.g., hexane) during purification to isolate crystalline product .
What computational tools predict the compound’s reactivity in nucleophilic substitution?
Advanced Question
- DFT Calculations : Model charge distribution to identify electrophilic sites (e.g., C-Cl bond polarization).
- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities .
How are conflicting spectral data resolved in structural validation?
Advanced Question
- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals to confirm connectivity.
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping peaks in crowded aromatic regions .
What in vitro assays evaluate its bioactivity, and how are false positives minimized?
Advanced Question
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates.
- Cell Viability Studies : Include controls (e.g., untreated cells) and replicate experiments to rule out solvent toxicity (e.g., DMSO <1% v/v) .
How does steric hindrance from the methyl group influence reaction pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
